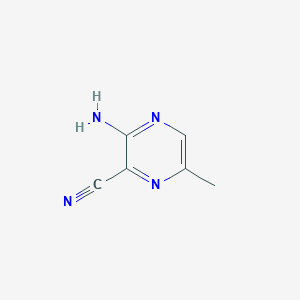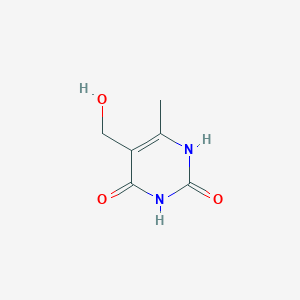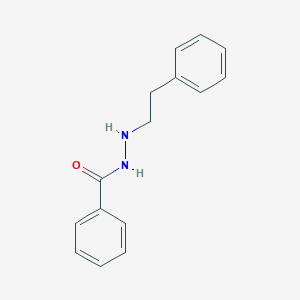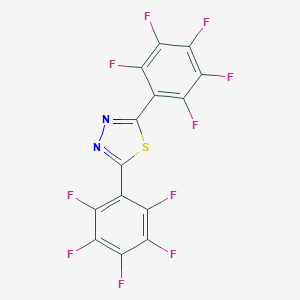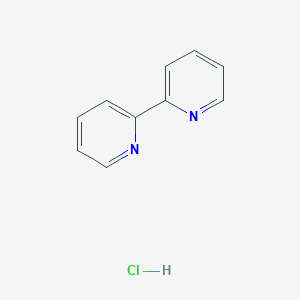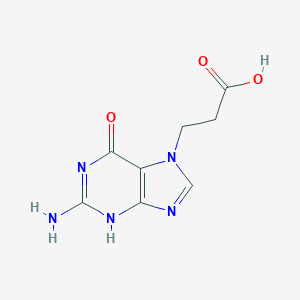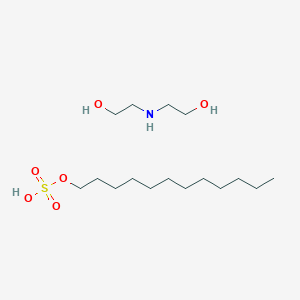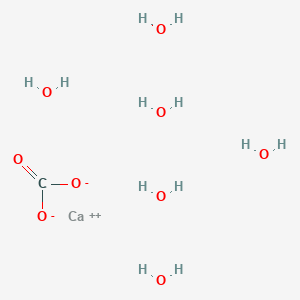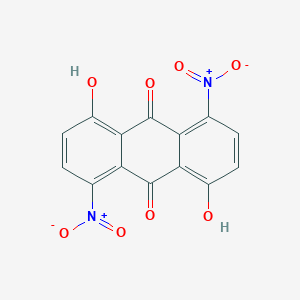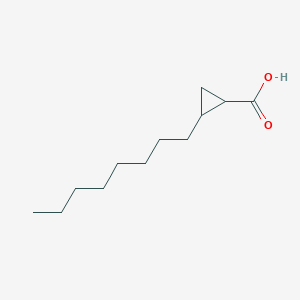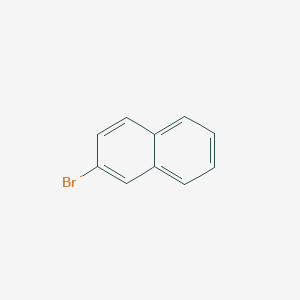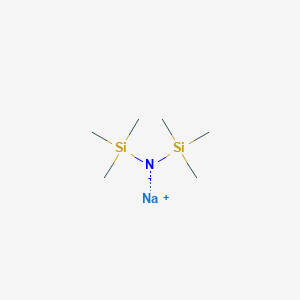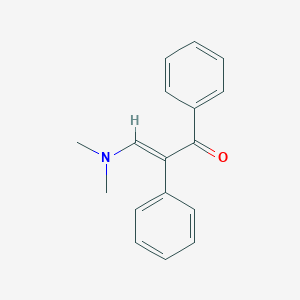
Fluoromethyldiphenylsilane
Vue d'ensemble
Description
Fluoromethyldiphenylsilane is a chemical compound with the molecular formula C13H13FSi . It contains 29 bonds in total, including 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings .
Synthesis Analysis
The synthesis of fluorinated compounds has attracted attention from biologists and chemists due to their new functions and better performance . Enzymatic synthesis of fluorinated compounds has been summarized, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme system .
Molecular Structure Analysis
Fluoromethyldiphenylsilane contains 28 atoms in total, including 13 Hydrogen atoms, 13 Carbon atoms, and 1 Fluorine atom . It also contains 29 bonds in total, including 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings .
Applications De Recherche Scientifique
18F-labeling of peptides for PET imaging : Fluoromethyldiphenylsilane derivatives have been employed in the development of efficient 18F-labeling strategies for peptides used in positron emission tomography (PET) imaging. This application is vital in nuclear medicine for visualizing neuro-endocrine tumors and other medical conditions (Schirrmacher et al., 2006).
Superhydrophobic and superoleophobic coatings : Fluoromethyldiphenylsilane-based nanocomposites have been used to create coating surfaces with superhydrophobic and superoleophobic characteristics. These coatings are applied to materials like glass and PMMA to impart oleophobicity and fluorescent emission ability (Goto et al., 2011).
Optical resolution and epimerization of fluorosilane compounds : Research on fluorosilane compounds with optically active amino groups has led to new methods for accessing optically active silicon compounds. This work is significant in the synthesis of enantiomerically pure silicon-based molecules (Kawachi et al., 1999).
Ammonia fluorosensors based on sol-gel materials : Studies have investigated the use of fluoromethyldiphenylsilane in the development of ammonia fluorosensors. These sensors are based on ion pairs embedded in sol-gel glass and can detect ammonia levels as low as 0.1 mg/L (Preininger et al., 1998).
Photoredox systems for catalytic fluoromethylation : Research has been conducted on the fine design of photoredox systems using fluoromethyldiphenylsilane derivatives for catalytic fluoromethylation of carbon-carbon multiple bonds. This is particularly relevant in the pharmaceutical and agrochemical fields (Koike & Akita, 2016).
PET imaging of serotonin receptors : Fluoromethyldiphenylsilane compounds have been used in PET imaging studies, such as the comparison of 18F-Mefway with 18F-FCWAY for quantifying serotonin receptors in humans (Choi et al., 2015).
Propriétés
IUPAC Name |
fluoro-methyl-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FSi/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJRVUCIKVZRRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001280089 | |
| Record name | 1,1′-(Fluoromethylsilylene)bis[benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001280089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluoromethyldiphenylsilane | |
CAS RN |
17739-53-6 | |
| Record name | 1,1′-(Fluoromethylsilylene)bis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17739-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-(Fluoromethylsilylene)bis[benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001280089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17739-53-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



